N-(4-acetylphenyl)-4-phenylbutanamide

Description

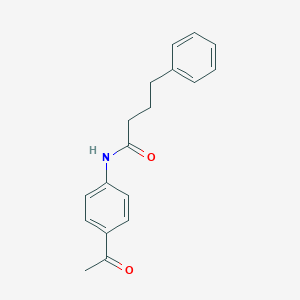

N-(4-acetylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-acetylphenyl group at the nitrogen atom and a phenyl group at the terminal carbon of the butanamide chain. Its molecular formula is C₁₈H₁₉NO₂ (calculated based on structural analogs in and ). The compound has been studied primarily in coordination chemistry, where it acts as a ligand in group-6B metal complexes (Cr, Mo, W) . The acetyl group at the para position of the phenyl ring enhances electron-withdrawing properties, influencing its binding affinity to metal centers.

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C18H19NO2/c1-14(20)16-10-12-17(13-11-16)19-18(21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,19,21) |

InChI Key |

PZAJNDXVYSWXSI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(4-acetylphenyl)-4-phenylbutanamide, enabling comparative analysis of their chemical properties, synthesis, and applications:

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS 348163-50-8)

- Structure: Differs by a 2,4-dichlorophenoxy substituent on the butanamide chain.

- Molecular Formula: C₂₀H₁₉Cl₂NO₃ ().

- Applications: Used in medicinal chemistry research; the dichlorophenoxy group may enhance lipophilicity and receptor binding. No direct biological data are provided, but halogenated analogs are often explored for antimicrobial or anticancer activity.

- Synthesis: Likely involves coupling 4-acetylaniline with a dichlorophenoxy-substituted butanoyl chloride (inferred from and ).

ST1072 (N-(4-(4-heptyloxyphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl)-4-phenylbutanamide)

- Structure : Contains a hydroxy and hydroxymethyl group on the butanamide chain, along with a heptyloxyphenyl substituent.

- Biological Activity : Inhibits ceramide synthase 6 (CerS6), reducing graft-versus-host disease (GVHD) severity in preclinical models .

- Key Difference : The hydroxyl groups in ST1072 enhance solubility and metabolic stability compared to the acetylphenyl variant.

4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

- Structure : Features a methoxyphenyl group and a piperidinyl-2-phenylethyl moiety.

- Molecular Formula : C₂₄H₃₁N₂O₂ ().

- Applications: A synthetic opioid analog; the methoxy group modulates µ-opioid receptor affinity.

N-(4-ethoxyphenyl)-4-phenylbutanamide (CAS 430464-32-7)

- Structure : Ethoxy group replaces the acetyl group at the para position.

- Molecular Formula: C₁₈H₂₁NO₂ ().

Table 1: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.